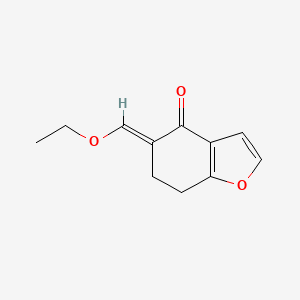amine](/img/structure/B13316757.png)
[(4-Fluoro-2-methylphenyl)methyl](pentan-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-2-methylphenyl)methylamine is a synthetic compound with a molecular formula of C13H20FN. This compound is part of the broader class of synthetic cathinones, which are known for their psychoactive properties. Synthetic cathinones are often used in research and forensic applications due to their structural similarity to naturally occurring cathinones found in the khat plant .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
(4-Fluoro-2-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted aromatic compounds
科学的研究の応用
(4-Fluoro-2-methylphenyl)methylamine is primarily used in scientific research, particularly in the fields of chemistry and forensic toxicology. It serves as a reference standard for the identification and quantification of synthetic cathinones in biological samples. Additionally, it is used in studies investigating the pharmacological effects and toxicological profiles of synthetic cathinones .
作用機序
The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the postsynaptic receptors .
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (4F-3-methyl-α-PVP)
- 4-Methylphenyl-2-ethylamino-pentan-1-one (4-MEAP)
- 4-Fluoro-3-methyl-α-Pyrrolidinopentiophenone (4F-3-methyl-α-PVP)
Uniqueness
(4-Fluoro-2-methylphenyl)methylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological properties and metabolic stability. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic profile .
特性
分子式 |
C13H20FN |
|---|---|
分子量 |
209.30 g/mol |
IUPAC名 |
N-[(4-fluoro-2-methylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C13H20FN/c1-4-13(5-2)15-9-11-6-7-12(14)8-10(11)3/h6-8,13,15H,4-5,9H2,1-3H3 |
InChIキー |
AXINWLQWMKDSQG-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NCC1=C(C=C(C=C1)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
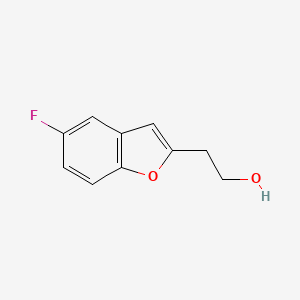
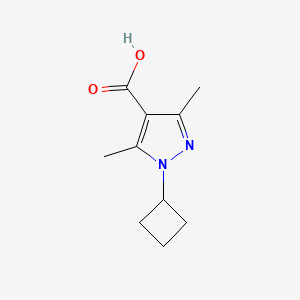
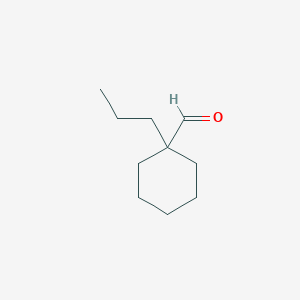
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
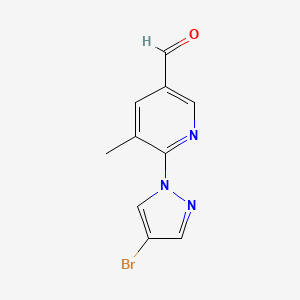

![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
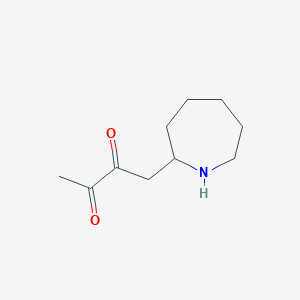
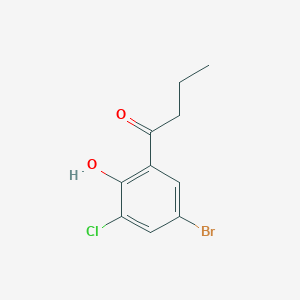
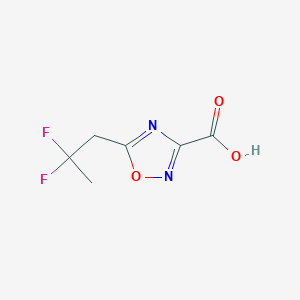
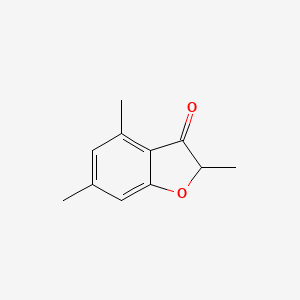
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
